molecular formula C18H20O2 B12525284 1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene

1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene

Cat. No.: B12525284
M. Wt: 268.3 g/mol
InChI Key: BYUJAGGFJGSYAI-MDZDMXLPSA-N
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Description

1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene is an organic compound with the molecular formula C18H20O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylbutenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene can be synthesized through several methods. One common approach involves the methylation of resorcinol in weak aqueous alkali with dimethyl sulfate. Another method utilizes methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. This intermediate then undergoes deprotonation to yield the final substituted product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2,4-dimethoxy-1-[(E)-4-phenylbut-3-en-2-yl]benzene

InChI

InChI=1S/C18H20O2/c1-14(9-10-15-7-5-4-6-8-15)17-12-11-16(19-2)13-18(17)20-3/h4-14H,1-3H3/b10-9+

InChI Key

BYUJAGGFJGSYAI-MDZDMXLPSA-N

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(C=CC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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